Ethyl 3-hydroxy-2-methoxyprop-2-enoate

Description

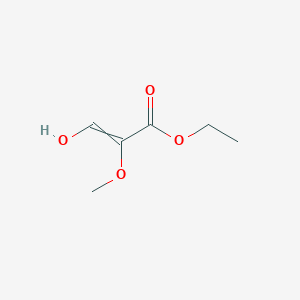

Structure

3D Structure

Properties

CAS No. |

62004-78-8 |

|---|---|

Molecular Formula |

C6H10O4 |

Molecular Weight |

146.14 g/mol |

IUPAC Name |

ethyl 3-hydroxy-2-methoxyprop-2-enoate |

InChI |

InChI=1S/C6H10O4/c1-3-10-6(8)5(4-7)9-2/h4,7H,3H2,1-2H3 |

InChI Key |

UBHVZZDSHPFGFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CO)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 3 Hydroxy 2 Methoxyprop 2 Enoate and Its Analogues

Strategic Approaches to the Synthesis of Substituted Ethyl Prop-2-enoates

The synthesis of substituted ethyl prop-2-enoates, including the target molecule Ethyl 3-hydroxy-2-methoxyprop-2-enoate, often commences with the formation of a β-keto ester backbone. A primary and robust method for this transformation is the Claisen condensation. This reaction involves the base-catalyzed self-condensation of an ester containing an α-hydrogen to form a β-keto ester. libretexts.org For the synthesis of the precursor to our target molecule, a mixed Claisen condensation would be employed, reacting an ester with a suitable acylating agent.

The general strategy involves creating the core carbon skeleton and then introducing the desired functional groups at specific positions. For this compound, a plausible synthetic route begins with the synthesis of a β-keto ester, followed by selective O-alkylation to introduce the methoxy (B1213986) group. The inherent keto-enol tautomerism of the resulting β-keto ester allows for the formation of the enol, which can then be trapped as its methyl ether.

Chemo- and Regioselective Synthesis of Enol Ether Esters

The precise control of chemical reactivity (chemoselectivity) and the orientation of bond formation (regioselectivity) are paramount in the synthesis of enol ether esters like this compound. The presence of multiple reactive sites in the precursor molecules necessitates careful selection of reagents and reaction conditions.

Synthetic Routes via Haloform Reactions and Related Propanoates

While not a direct route to this compound, the haloform reaction is a classic method for the conversion of methyl ketones into carboxylic acids. researchgate.net This reaction proceeds via the exhaustive halogenation of the methyl group of a ketone in the presence of a base, followed by cleavage to yield a haloform and a carboxylate. While this reaction is not directly applicable to the synthesis of the target compound, understanding such transformations of keto groups is fundamental in the broader context of manipulating carbonyl compounds that are precursors to enol ethers.

Functionalization of Acrylate (B77674) Esters

The direct functionalization of acrylate esters represents another strategic approach. The double bond in ethyl acrylate can undergo a variety of addition reactions. For instance, the acid-catalyzed addition of an alcohol to an alkyl acrylate can yield a 3-alkoxy propanoate. This highlights a method for introducing an alkoxy group at the 3-position, which is a key feature of the target molecule. While this specific example leads to a saturated ester, modifications of this approach could potentially be adapted for the synthesis of unsaturated analogues.

Utilizing Activated Methylene (B1212753) Compounds in Enoate Synthesis

Activated methylene compounds, such as malonic esters and β-keto esters, are crucial starting materials in the synthesis of substituted enoates. Their acidity allows for easy deprotonation to form enolates, which are potent nucleophiles.

A highly effective method for the synthesis of substituted propenoates is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base like piperidine. nih.govnih.gov For instance, the condensation of a substituted benzaldehyde (B42025) with isopropyl cyanoacetate (B8463686) yields an alkoxy ring-substituted isopropyl 2-cyano-3-phenyl-2-propenoate. nih.govnih.gov This methodology can be adapted to synthesize a wide array of substituted enoates by varying the aldehyde and the active methylene compound.

The synthesis of the β-keto ester precursor to this compound can be achieved through a Claisen-type condensation. For example, the reaction of an appropriate ester with a suitable acylating agent in the presence of a strong base would yield the desired β-keto ester. Subsequent selective O-methylation of the enol form would lead to the final product.

| Reaction Type | Reactants | Product | Key Features |

| Claisen Condensation | Two ester molecules | β-keto ester | Base-catalyzed; forms C-C bond |

| Knoevenagel Condensation | Aldehyde/Ketone + Active Methylene Compound | Substituted enoate | Base-catalyzed; C=C bond formation |

| Michael Addition | Enolate + α,β-unsaturated carbonyl | 1,5-dicarbonyl compound | C-C bond formation |

Asymmetric Synthesis and Stereocontrol in Related Enoate Systems

Asymmetric synthesis, the preparation of a chiral compound in an enantiomerically enriched form, is a critical aspect of modern organic synthesis. For enoate systems that possess stereocenters, controlling the stereochemistry is essential. While this compound itself is achiral, the methodologies for stereocontrol are highly relevant for the synthesis of its chiral analogues.

Enantioselective synthesis can be achieved through several approaches, including the use of chiral catalysts, chiral auxiliaries, and biocatalysis. nih.gov In the context of enoate synthesis, asymmetric catalysis is particularly powerful. Chiral catalysts can direct the formation of one enantiomer over the other by creating a chiral environment around the reacting molecules.

For example, the asymmetric conjugate addition of nucleophiles to α,β-unsaturated enoates is a well-established method for creating stereocenters. Chiral organocatalysts, such as cinchona alkaloid derivatives, have been successfully employed to catalyze the asymmetric Michael addition of various nucleophiles to enoates, affording products with high enantioselectivity.

Sustainable and Catalytic Synthetic Protocols for Substituted Prop-2-enoates

The development of sustainable and catalytic synthetic methods is a major goal in contemporary chemistry. This involves the use of non-toxic reagents, renewable starting materials, and catalytic processes that minimize waste and energy consumption.

For the synthesis of substituted prop-2-enoates, several catalytic approaches have been developed. Palladium-catalyzed cross-coupling reactions, for instance, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions often proceed with high efficiency and selectivity under mild conditions.

Furthermore, the use of organocatalysis, which employs small organic molecules as catalysts, is a rapidly growing area of sustainable synthesis. Organocatalysts are often metal-free, less sensitive to air and moisture, and more environmentally benign than their metal-based counterparts. The Knoevenagel condensation, as mentioned earlier, is a prime example of an organocatalytic reaction that is widely used in the synthesis of substituted enoates. nih.govnih.gov

Reactivity and Mechanistic Investigations of Ethyl 3 Hydroxy 2 Methoxyprop 2 Enoate and Analogous Enol Ethers

Nucleophilic Addition Reactions of Enol Ester Derivatives

The electron-rich double bond in ethyl 3-hydroxy-2-methoxyprop-2-enoate and similar enol ethers makes them susceptible to attack by various nucleophiles. These reactions are of significant interest for the formation of new carbon-carbon and carbon-heteroatom bonds.

Pseudo-Michael Reactions and Their Mechanistic Pathways

While classic Michael additions involve the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, enol ethers can participate in "pseudo-Michael" or Michael-type additions. In these reactions, the enol ether acts as the nucleophilic component, attacking an electron-deficient alkene (a Michael acceptor). The reaction is typically catalyzed by a Lewis acid, which activates the Michael acceptor towards nucleophilic attack.

The mechanism involves the coordination of the Lewis acid to the Michael acceptor, increasing its electrophilicity. The electron-rich double bond of the enol ether then attacks the β-carbon of the activated acceptor, forming a new carbon-carbon bond and a carbocationic intermediate, which is stabilized by the adjacent oxygen atom of the ether. Subsequent reaction with a nucleophile or elimination of a proton leads to the final product. The regioselectivity of the attack is governed by the electronic properties of the enol ether and the Michael acceptor. chemistrysteps.comwikipedia.orguwindsor.ca

Intramolecular Cyclization Reactions in Related Systems

The presence of multiple functional groups in molecules analogous to this compound allows for the possibility of intramolecular cyclization reactions. For instance, hydroxy-substituted silyl (B83357) enol ethers can undergo Prins-type cyclizations when reacted with an aldehyde. nih.govnih.gov This reaction is typically promoted by a Lewis acid and proceeds through the formation of an oxocarbenium ion intermediate. The enol ether then acts as an internal nucleophile, attacking the oxocarbenium ion to form a cyclic ether. The stereochemical outcome of these cyclizations is often controlled by the geometry of the enol ether and the reaction conditions. nih.govnih.gov

Another relevant intramolecular reaction is the Dieckmann cyclization, which is an intramolecular Claisen condensation of a diester to form a β-keto ester. nih.gov While not directly applicable to the title compound in its current form, derivatives with an additional ester group at an appropriate position could potentially undergo such cyclizations to form five- or six-membered rings. The reaction is base-catalyzed and proceeds via the formation of an enolate which then attacks the other ester group. nih.gov

Furthermore, intramolecular Heck reactions of enol ethers have been developed, providing access to various cyclic structures. rsc.org These reactions typically involve a palladium catalyst and proceed via oxidative addition, migratory insertion, and β-hydride or β-alkoxy elimination steps. rsc.org

Transition Metal-Catalyzed Transformations Involving Acrylates

The acrylate (B77674) moiety in this compound is a versatile handle for a variety of transition metal-catalyzed transformations. Palladium-catalyzed reactions, in particular, have been extensively used for the functionalization of acrylates.

For instance, alkoxycarbonylation of alkenes, catalyzed by palladium complexes, is a powerful method for the synthesis of esters. nih.govnih.govorganic-chemistry.org In the context of the title compound, while it is already an ester, related reactions could be envisaged for the further functionalization of the double bond. The mechanism of these reactions can be complex, often involving both organometallic and radical intermediates. nih.gov

Hydroamination of acrylates, catalyzed by various transition metals, provides a direct route to β-amino acid derivatives. berkeley.edu The choice of metal catalyst and ligands is crucial for achieving high efficiency and selectivity. berkeley.edu Similarly, hydroacylation of alkenes offers a pathway to ketones. libretexts.org

Hydrolytic and Transesterification Pathways of Substituted Prop-2-enoate Esters

The ester functionality in this compound is susceptible to both hydrolysis and transesterification reactions. These transformations can be catalyzed by either acids or bases. khanacademy.org

Under basic conditions, hydrolysis (saponification) proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to give a carboxylate salt and ethanol (B145695). researchgate.net The rate of hydrolysis is influenced by the steric and electronic properties of the substituents on the acrylate. nih.gov Generally, base-catalyzed hydrolysis of acrylates is more facile than acid-catalyzed hydrolysis. researchgate.net

Acid-catalyzed hydrolysis also proceeds through a nucleophilic acyl substitution pathway, but the carbonyl group is first protonated to increase its electrophilicity. A water molecule then acts as the nucleophile.

Transesterification involves the exchange of the alkoxy group of the ester with another alcohol. This reaction is also catalyzed by acids or bases and is an equilibrium process. To drive the reaction to completion, it is often necessary to use a large excess of the new alcohol or to remove one of the products from the reaction mixture. The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Rearrangement Processes Involving Vinylic Ethers and Related Structural Motifs

Vinylic ethers are known to undergo a variety of rearrangement reactions, with the Claisen rearrangement being one of the most well-known. libretexts.orglibretexts.orgbyjus.comjove.comorganic-chemistry.org The classic Claisen rearrangement is a libretexts.orglibretexts.org-sigmatropic rearrangement of an allyl vinyl ether, which thermally converts to a γ,δ-unsaturated carbonyl compound. organic-chemistry.orgwikipedia.org For a molecule like this compound to undergo a Claisen rearrangement, it would first need to be converted into an allyl enol ether derivative.

Other sigmatropic rearrangements, such as libretexts.orglibretexts.org-sigmatropic rearrangements, are also known for related systems, particularly those involving allylic or propargylic ethers. libretexts.orgresearchgate.net The feasibility of such rearrangements for this compound would depend on the specific substitution pattern and the reaction conditions.

Reactivity at the Hydroxyl and Methoxy (B1213986) Functionalities of this compound

The hydroxyl and methoxy groups in this compound also exhibit characteristic reactivities.

The hydroxyl group can be derivatized through various reactions, including esterification, etherification, and oxidation. nih.govresearchgate.netsemanticscholar.org For example, it can be acylated using acyl chlorides or anhydrides in the presence of a base. Silylation to form a silyl ether is another common transformation. The nucleophilicity of the hydroxyl group will be influenced by the electronic nature of the enol ether system.

The methoxy group, being part of an enol ether, contributes to the electron-rich nature of the double bond. The ether linkage itself is generally stable but can be cleaved under strongly acidic conditions, typically using hydrohalic acids like HBr or HI. wikipedia.orgchemistrysteps.comlibretexts.org This cleavage can proceed through either an SN1 or SN2 mechanism, depending on the structure of the ether. wikipedia.orgchemistrysteps.com In the case of a vinyl ether, protonation of the double bond is often the initial step in acidic cleavage. scispace.comwikipedia.org The presence of the electron-withdrawing ester group in this compound would likely influence the conditions required for ether cleavage.

Role of Ethyl 3 Hydroxy 2 Methoxyprop 2 Enoate and Its Derivatives in Complex Organic Synthesis

Strategic Building Blocks for Natural Product Synthesis

The β-methoxyacrylate moiety is a key structural feature in a number of biologically active natural products. Synthetic strategies targeting these molecules often rely on the introduction of this functional group at a key stage.

One notable approach involves the palladium-catalyzed carbonylation of homopropargyl alcohols, which can yield acyclic methoxyacrylates or cyclize to form lactones, depending on the substrate. nih.gov This methodology has been successfully applied to the formal synthesis of natural products like dihydroxycystothiazole A and dihydroxycystothiazole C, as well as the total synthesis of kawa lactones and annularins G and H. nih.gov

Table 1: Natural Products Synthesized Using β-Methoxyacrylate Precursors

| Natural Product | Synthetic Method | Precursor Type | Reference |

|---|---|---|---|

| Dihydroxycystothiazole A/C (Formal) | Bis(oxazoline)-palladium(II) catalyzed carbonylation | Homopropargyl alcohol | nih.gov |

| Kawa Lactones | Bis(oxazoline)-palladium(II) catalyzed carbonylation | Homopropargyl alcohol | nih.gov |

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry and is found in a vast array of natural products. chim.it While direct, published examples detailing the use of ethyl 3-hydroxy-2-methoxyprop-2-enoate in the total synthesis of indole alkaloids are not prominent in the literature, the functional group presents clear potential for such applications. Research has demonstrated the expedient introduction of a β-methoxyacrylate unit onto 3-substituted indoles. acs.org The resulting indole-dienes are valuable intermediates that can participate in organocascade reactions to build complex indolino-polycyclic structures. acs.org

The general reactivity of the acrylate (B77674) system, particularly its susceptibility to Michael addition, makes it a suitable reaction partner for the nucleophilic indole ring (or its derivatives) in conjugate addition strategies to form key carbon-carbon bonds.

The true versatility of β-alkoxyacrylates like this compound lies in their application to the synthesis of a wide range of heterocyclic systems. The electron-deficient double bond, activated by the ester group, readily participates in reactions with binucleophiles to construct various ring systems.

These compounds serve as CCC (three-carbon) bis-electrophiles, reacting with NCN-binucleophiles (compounds with two nucleophilic nitrogen atoms separated by a carbon) to form functionalized pyrimidines. bioorganica.com.ua For instance, reactions with amidines, ureas, or guanidines can lead to the formation of pyrimidine (B1678525) rings, which are core structures in many pharmaceuticals.

Furthermore, reactions with hydrazine (B178648) derivatives can yield pyrazole (B372694) and pyrazolone (B3327878) heterocycles. A series of pyrazoline derivatives containing the β-methoxyacrylate pharmacophore have been synthesized and shown to possess both fungicidal and insecticidal activities. nih.gov This highlights the role of the acrylate moiety not only as a structural precursor but also as a contributor to the biological activity of the final molecule. The synthesis of various nitrogen-containing heterocycles, such as pyrazoles, triazoles, pyridinones, and pyrimidinones, has been efficiently achieved from related β-oxo-propanoate derivatives. eurjchem.com

Table 2: Heterocyclic Scaffolds from β-Alkoxyacrylate Derivatives

| Reactant Type | Resulting Heterocycle | Reaction Principle | Reference |

|---|---|---|---|

| Amidines, Guanidines, Ureas | Pyrimidines | Condensation with NCN-binucleophiles | bioorganica.com.ua |

| Hydrazines | Pyrazoles, Pyrazolines | Condensation/Cyclization | nih.gov |

| N-Acetyl Pyrazoline Precursors | Pyrazoline-Methoxyacrylates | Pharmacophore Introduction | nih.gov |

Intermediacy in the Synthesis of Fine Chemicals and Specialized Materials

Beyond complex natural products, this compound and its analogs are valuable intermediates in the production of high-value fine chemicals, particularly in the agrochemical sector.

The β-methoxyacrylate structural unit is the defining feature of the strobilurin class of fungicides. researchgate.netacs.org These compounds are highly effective agricultural products that act by inhibiting mitochondrial respiration in fungi. researchgate.netacs.org Their mechanism involves blocking electron transfer at the Qo site of the cytochrome bc1 complex. researchgate.netacs.org The discovery of natural strobilurins led to extensive research and development of synthetic analogs, many of which incorporate the β-methoxyacrylate core, to create commercial fungicides with improved stability and activity profiles. researchgate.net Azoxystrobin is a widely used commercial fungicide that belongs to this class. bioorganica.com.ua

In the realm of specialized materials, the acrylate functional group is a cornerstone of polymer chemistry. researchgate.net Acrylate monomers are used to produce a vast range of polymers with diverse properties. researchgate.net Hydroxyl-functionalized acrylic monomers are particularly important as they provide reactive sites for cross-linking, which converts thermoplastic polymers into more robust thermoset materials for use in high-performance adhesives and coatings. rsc.org These cross-linking reactions can be initiated by heat or radiation and often involve reacting the hydroxyl groups with agents like polyisocyanates or epoxides. rsc.org The incorporation of such functionalized acrylates allows for the tailoring of material properties, such as hardness, flexibility, and resistance to solvents and weathering, for specialized applications in coatings, adhesives, and textiles. researchgate.netnih.gov

Table 3: Applications in Fine Chemicals and Materials

| Application Area | Product Class | Role of Methoxyacrylate/Acrylate Moiety | Reference |

|---|---|---|---|

| Agrochemicals | Strobilurin Fungicides | Core pharmacophore responsible for biological activity | bioorganica.com.uaresearchgate.netacs.org |

| Materials Science | Polymers, Coatings, Adhesives | Reactive monomer for polymerization and cross-linking | researchgate.netrsc.org |

Advanced Spectroscopic Characterization Techniques for Ethyl 3 Hydroxy 2 Methoxyprop 2 Enoate and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like Ethyl 3-hydroxy-2-methoxyprop-2-enoate. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, NMR provides detailed information about the connectivity of atoms and the compound's stereochemistry.

The structure of this compound contains several distinct proton and carbon environments, which are expected to give rise to a predictable NMR spectrum. The compound exists predominantly in the enol tautomer, a feature that significantly influences its spectral characteristics.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show signals corresponding to the enolic hydroxyl proton, the methoxy (B1213986) group, and the ethyl ester group. The enolic proton (OH) typically appears as a broad singlet in the downfield region of the spectrum. The three protons of the methoxy group (-OCH₃) would yield a sharp singlet, while the ethyl group (-OCH₂CH₃) would present as a quartet for the methylene (B1212753) (CH₂) protons and a triplet for the methyl (CH₃) protons, due to spin-spin coupling with each other.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Key resonances would include the ester carbonyl carbon, the two sp² hybridized carbons of the C=C double bond (one bonded to the hydroxyl and the other to the methoxy group), the methoxy carbon, and the two carbons of the ethyl group. The chemical shifts of the vinylic carbons are particularly diagnostic for confirming the enol structure.

Stereochemical Assignment: The double bond in this compound can exist as either the E or Z isomer. Two-dimensional NMR techniques, specifically Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for this stereochemical assignment. ceitec.cznanalysis.comintermediateorgchemistry.co.uk A NOESY experiment detects through-space interactions between protons that are in close proximity (< 5 Å). nanalysis.com For instance, an observable NOE between the methoxy protons and the methylene protons of the ethyl group would suggest a specific spatial arrangement, allowing for the definitive assignment of the isomer.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Enolic OH | ¹H | ~12-14 | Broad Singlet | Chemical shift can be solvent and concentration dependent. |

| Methoxy (OCH₃) | ¹H | ~3.8 - 4.2 | Singlet | Represents the three protons of the methoxy group. |

| Methylene (OCH₂) | ¹H | ~4.1 - 4.4 | Quartet | Coupled to the adjacent methyl protons. |

| Methyl (CH₃) | ¹H | ~1.2 - 1.4 | Triplet | Coupled to the adjacent methylene protons. |

| Carbonyl (C=O) | ¹³C | ~165 - 170 | - | Part of the ethyl ester group. |

| Enolic Carbon (C-OH) | ¹³C | ~160 - 165 | - | sp² carbon of the double bond. |

| Methoxy Carbon (C-OCH₃) | ¹³C | ~90 - 100 | - | sp² carbon of the double bond. |

| Methoxy (OCH₃) | ¹³C | ~55 - 60 | - | Carbon of the methoxy group. |

| Methylene (OCH₂) | ¹³C | ~60 - 65 | - | Carbon of the ethyl group. |

| Methyl (CH₃) | ¹³C | ~14 - 16 | - | Carbon of the ethyl group. |

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. For this compound (C₆H₁₀O₄, Molecular Weight: 146.14 g/mol ), MS provides definitive confirmation of its elemental composition and connectivity.

Upon ionization in the mass spectrometer, typically by electron impact (EI), the molecule forms a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. The energetic molecular ion then undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments helps to piece together the molecular structure.

Common fragmentation pathways for esters include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements. For α,β-unsaturated esters, fragmentation patterns can reveal the structure of the substituent groups. Key fragmentation losses expected for this compound would include the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), an ethyl radical (•CH₂CH₃, 29 Da), or a molecule of ethylene (B1197577) (C₂H₄, 28 Da). chemguide.co.uklibretexts.orglibretexts.org The fragmentation of the enol and methoxy groups would also produce diagnostic ions.

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Lost Neutral Fragment | Fragmentation Pathway |

| 146 | [C₆H₁₀O₄]⁺˙ | - | Molecular Ion (M⁺˙) |

| 115 | [C₅H₇O₃]⁺ | •OCH₃ | Loss of a methoxy radical |

| 101 | [C₄H₅O₃]⁺ | •OCH₂CH₃ | α-cleavage, loss of the ethoxy radical |

| 73 | [C₃H₅O₂]⁺ | •COOCH₂CH₃ | Cleavage of the ester group |

| 55 | [C₃H₃O]⁺ | - | Further fragmentation |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic vibrational frequency, making its IR spectrum a unique molecular fingerprint.

The IR spectrum of this compound is expected to display several characteristic absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl group of the enol, which is often involved in intramolecular hydrogen bonding.

C-H Stretch: Absorptions just below 3000 cm⁻¹ arise from the stretching vibrations of the sp³ hybridized C-H bonds in the methyl and methylene groups.

C=O Stretch: The carbonyl group of the α,β-unsaturated ester will exhibit a strong, sharp absorption. Due to conjugation with the C=C double bond, this band is typically found at a lower frequency (1730-1715 cm⁻¹) compared to saturated esters (1750-1735 cm⁻¹). orgchemboulder.comspcmc.ac.invscht.cz

C=C Stretch: The carbon-carbon double bond of the enol ether will show an absorption in the 1650-1600 cm⁻¹ region.

C-O Stretch: Strong bands corresponding to the C-O stretching vibrations of the ester and ether linkages will be prominent in the fingerprint region, typically between 1300-1000 cm⁻¹. orgchemboulder.comspectroscopyonline.com

Interactive Table: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | Enol Hydroxyl | 3500 - 3200 | Strong, Broad |

| C-H Stretch | Alkyl (sp³) | 2980 - 2850 | Medium to Strong |

| C=O Stretch | α,β-Unsaturated Ester | 1730 - 1715 | Strong, Sharp |

| C=C Stretch | Alkene (Enol) | 1650 - 1600 | Medium |

| C-O Stretch | Ester, Ether | 1300 - 1000 | Strong |

Application of Spectroscopic Methods in Reaction Monitoring and Purity Assessment

Beyond structural characterization, spectroscopic techniques are invaluable tools for monitoring the progress of chemical reactions and assessing the purity of the final product.

Reaction Monitoring: The synthesis of this compound, for example via a Claisen condensation or similar ester condensation reactions, can be monitored in real-time using NMR spectroscopy. magritek.commagritek.comresearchgate.net By acquiring spectra at regular intervals, chemists can track the disappearance of reactant signals and the simultaneous appearance of product signals. magritek.com This provides crucial information about reaction kinetics, the formation of intermediates, and the optimal time to quench the reaction, leading to improved yields and efficiency. magritek.commagritek.com

Purity Assessment: Quantitative ¹H NMR (qNMR) has emerged as a powerful and precise method for determining the purity of chemical compounds, including active pharmaceutical ingredients and their intermediates. swri.orglibretexts.orgacs.org Unlike chromatographic methods that may require specific reference standards for each impurity, qNMR can determine the absolute purity of a sample by comparing the integral of a specific analyte proton signal to that of a certified internal standard of known concentration and purity. researchgate.netacs.org This approach provides a direct measure of the mass fraction of the analyte, is non-destructive, and offers an orthogonal method to traditional purity assays like HPLC. swri.orgnih.gov For this compound, the sharp singlet of the methoxy group could serve as an excellent signal for quantification against an internal standard, ensuring the material meets the required quality specifications. oxinst.comusp.org

Natural Occurrence and Biosynthetic Considerations of the 3 Hydroxy 2 Methoxyprop 2 Enoate Motif

Identification of the 3-methoxyprop-2-enoate Substructure in Biosynthesized Natural Products

The 3-methoxyprop-2-enoate moiety is a key structural component, known as a "toxophore," in a class of fungicides that includes both natural and synthetic compounds. uni-hannover.deresearchgate.netwikipedia.org This substructure is critical for their biological activity, which typically involves the inhibition of mitochondrial respiration. wikipedia.org Several families of natural products, primarily from fungal and bacterial sources, feature this chemical motif.

A prominent group of natural products containing the β-methoxyacrylate unit are the strobilurins . rsc.orgspringernature.com These compounds are produced by various basidiomycete fungi and have served as the inspiration for the development of a major class of agricultural fungicides. researchgate.netspringernature.com The biosynthesis of strobilurins has been a subject of considerable research. It is understood to proceed through a polyketide pathway. rsc.org Isotopic labeling studies have shown that the backbone is assembled from acetate (B1210297) and propionate (B1217596) units, with the methoxy (B1213986) group being derived from S-adenosyl methionine (SAM). rsc.org The formation of the characteristic β-methoxyacrylate moiety is a key step, believed to involve an oxidative rearrangement of a precursor molecule. uni-hannover.despringernature.com

Another closely related family of natural products are the oudemansins , isolated from fungi such as Oudemansiella mucida. nih.govwikiwand.com Oudemansin A, for instance, shares the β-methoxyacrylate substructure with the strobilurins and exhibits similar antifungal properties. nih.gov Its biosynthesis is also thought to follow a polyketide pathway.

The myxobacterium Myxococcus fulvus produces myxothiazol , an inhibitor of the mitochondrial cytochrome bc1 complex. wikipedia.org Myxothiazol also possesses a substituted β-methoxyacrylate-like structure, highlighting the prevalence of this motif across different microbial phyla.

The following interactive data table summarizes some of the key natural products that feature the 3-methoxyprop-2-enoate substructure.

| Compound Family | Representative Compound(s) | Producing Organism(s) | Key Structural Feature |

| Strobilurins | Strobilurin A, Strobilurin B | Basidiomycete fungi (e.g., Strobilurus tenacellus) | β-methoxyacrylate |

| Oudemansins | Oudemansin A, Oudemansin B | Basidiomycete fungi (e.g., Oudemansiella mucida) | β-methoxyacrylate |

| Myxothiazols | Myxothiazol A | Myxobacteria (e.g., Myxococcus fulvus) | Substituted β-methoxyacrylate-like moiety |

| Piericidins | Piericidin A, Piericidin B | Streptomyces mobaraensis | Methoxy groups on a pyridine (B92270) ring |

Hypothesized Biosynthetic Pathways Leading to Related Alkaloid Derivatives

While the direct biosynthesis of an alkaloid containing the precise "Ethyl 3-hydroxy-2-methoxyprop-2-enoate" structure is not documented, it is possible to hypothesize potential biosynthetic pathways based on known enzymatic reactions and the biosynthesis of structurally related alkaloids, particularly those with a pyridine core.

The biosynthesis of pyridine alkaloids often involves precursors from primary metabolism, such as aspartate and dihydroxyacetone phosphate (B84403) for the quinolinate pathway, which leads to nicotinic acid and its derivatives. Another route involves the cyclization of intermediates derived from amino acids like lysine (B10760008) or ornithine.

A hypothetical pathway to an alkaloid derivative incorporating a 3-hydroxy-2-methoxyprop-2-enoate-like moiety could involve a combination of polyketide and alkaloid biosynthetic principles. The formation of the pyridine ring could proceed through established pathways. For instance, in the biosynthesis of piericidins , a polyketide chain is assembled from acetate and propionate units. This chain then undergoes amination and cyclization to form the substituted pyridine ring. The methoxy groups in piericidins are derived from the S-methyl group of methionine, a common mechanism for O-methylation in natural product biosynthesis.

Considering these principles, a plausible hypothesized pathway could be envisioned as follows:

Polyketide Chain Assembly: A polyketide synthase (PKS) could assemble a short carbon chain from extender units such as malonyl-CoA and methylmalonyl-CoA.

Incorporation of Nitrogen and Cyclization: An aminotransferase could introduce a nitrogen atom, followed by a cyclase-catalyzed reaction to form a pyridine or a related nitrogen-containing heterocyclic ring.

Hydroxylation and Methylation: A monooxygenase could introduce a hydroxyl group at a specific position on the side chain. Subsequently, an O-methyltransferase would transfer a methyl group from S-adenosyl methionine (SAM) to this hydroxyl group, forming the methoxy group.

Esterification: Finally, an acyltransferase could attach an ethyl group, possibly from ethanol (B145695) or ethyl-CoA, to a carboxyl group to form the final ethyl ester.

This hypothesized pathway combines elements from both polyketide and alkaloid biosynthesis to generate a structure analogous to "this compound" attached to an alkaloidal core. The enzymatic machinery for each of these proposed steps is well-precedented in the biosynthesis of a wide range of natural products.

Emerging Research Avenues and Future Perspectives for Ethyl 3 Hydroxy 2 Methoxyprop 2 Enoate

Exploration of Novel Catalytic Transformations

The inherent reactivity of the acrylate (B77674) system in Ethyl 3-hydroxy-2-methoxyprop-2-enoate, augmented by its hydroxyl and methoxy (B1213986) groups, presents a fertile ground for the exploration of novel catalytic transformations. These functional groups can act as directing groups or participate in reactions, enabling chemo-, regio-, and stereoselective conversions that are otherwise challenging to achieve.

Future research could focus on leveraging the hydroxyl group for directed catalytic reactions. For instance, transition metal catalysts could coordinate to the hydroxyl group, facilitating intramolecular transformations or guiding intermolecular reactions to a specific site on the molecule. This approach has been successfully employed in various synthetic contexts and could unlock new reaction pathways for this compound.

Furthermore, the electron-rich nature of the double bond, influenced by the methoxy group, makes it an interesting substrate for a variety of catalytic additions. Research into novel hydrofunctionalization reactions, such as hydroamination, hydroalkoxylation, and hydrocarboxylation, catalyzed by earth-abundant metals, could lead to the efficient synthesis of a diverse array of valuable compounds. The development of asymmetric catalytic systems for these transformations would be particularly significant, providing access to chiral building blocks.

Drawing parallels from other highly functionalized acrylates, there is potential for this compound to participate in innovative cycloaddition reactions. Catalytic asymmetric [4+2] (Diels-Alder) and [3+2] cycloadditions could be explored, where the substituents on the acrylate backbone influence the stereochemical outcome of the reaction. researchgate.net The development of bespoke catalysts, tailored to the specific electronic and steric properties of this compound, will be crucial for achieving high levels of selectivity.

A summary of potential catalytic transformations is presented in Table 1.

| Catalytic Transformation | Potential Catalyst Class | Anticipated Product Type | Key Research Focus |

| Directed C-H Functionalization | Transition Metals (e.g., Pd, Rh, Ru) | Complex polyfunctional molecules | Catalyst design for high regioselectivity |

| Asymmetric Hydrofunctionalization | Chiral Lewis Acids, Transition Metal Complexes | Chiral amino acids, ethers, esters | Development of highly enantioselective catalysts |

| Catalytic Cycloadditions | Chiral Lewis Acids, Organocatalysts | Highly substituted carbocycles and heterocycles | Control of diastereoselectivity and enantioselectivity |

| Reductive Coupling Reactions | Photoredox/Nickel Dual Catalysis | Homoallylic alcohols and phosphonates | Exploration of reaction scope and mechanism |

Investigation of New Synthetic Pathways for Complex Derivatives

The unique combination of functional groups in this compound makes it an attractive starting material for the synthesis of more complex and high-value chemical entities, including heterocyclic compounds and natural product analogues.

The vicinal hydroxyl and methoxy groups, in conjunction with the ester functionality, provide multiple reaction sites for intramolecular cyclization reactions. Research into acid- or base-catalyzed cyclizations could lead to the formation of various five- or six-membered heterocyclic rings, such as lactones, furans, and pyrans. The stereochemical arrangement of the substituents would play a critical role in determining the structure of the resulting cyclic products.

Furthermore, this compound can serve as a versatile building block in multi-step total synthesis. Its functional groups allow for sequential modifications, enabling the construction of intricate molecular architectures. For instance, the hydroxyl group could be protected, followed by modification of the acrylate moiety, and subsequent deprotection and further transformation of the hydroxyl group. This strategic approach could be employed in the synthesis of biologically active molecules.

Table 2 outlines potential synthetic pathways for complex derivatives.

| Synthetic Pathway | Key Reagents/Conditions | Target Derivative Class | Potential Applications |

| Intramolecular Cyclization | Acid or Base Catalysis | Lactones, Furans, Pyrans | Pharmaceutical intermediates, flavor and fragrance compounds |

| Multi-step Total Synthesis | Protection/Deprotection Strategies, Cross-coupling reactions | Natural Product Analogues, Bioactive Molecules | Drug discovery, agrochemicals |

| Tandem Reactions | Catalysis followed by in-situ cyclization | Complex Heterocycles | Materials science, medicinal chemistry |

Application in Advanced Materials and Polymer Science

The presence of a polymerizable acrylate group and reactive hydroxyl and methoxy functionalities suggests that this compound could be a valuable monomer for the synthesis of advanced materials and functional polymers.

The hydroxyl group offers a reactive handle for post-polymerization modification, allowing for the introduction of various functional groups onto the polymer backbone. This could be used to tune the properties of the resulting polymer, such as its solubility, thermal stability, or biocompatibility. For example, grafting other polymer chains from the hydroxyl groups could lead to the formation of comb or brush polymers with unique architectures and properties.

Furthermore, the hydroxyl and methoxy groups can influence the polymerization process itself. They may affect the reactivity of the monomer and the stereochemistry of the resulting polymer chain. The potential for these groups to participate in controlled radical polymerization techniques, such as ATRP or RAFT, should be investigated to produce well-defined polymers with controlled molecular weights and low dispersity.

The incorporation of this compound into copolymers could lead to materials with tailored properties. For example, copolymerization with hydrophobic monomers could result in amphiphilic polymers that self-assemble into micelles or other nanostructures in aqueous environments. These materials could have applications in drug delivery or as surfactants. The ability to tailor the chemical structure of acrylate monomers allows for the development of a wide range of polymer additives with specific functionalities. gellnerindustrial.com

Table 3 summarizes potential applications in materials and polymer science.

| Application Area | Key Feature of Monomer | Resulting Polymer Property | Potential End-Use |

| Functional Polymers | Reactive hydroxyl group | Tunable properties, graft-from capability | Smart materials, biocompatible coatings |

| Controlled Polymerization | Influence of substituents on reactivity | Well-defined polymer architecture | Advanced drug delivery systems, nanotechnology |

| Copolymers | Combination with other monomers | Amphiphilicity, tailored mechanical properties | Surfactants, specialty adhesives, performance coatings |

Development of Enantiomerically Pure Forms and their Stereoselective Applications

The presence of a stereocenter at the 2-position of the prop-2-enoate backbone means that this compound can exist as a pair of enantiomers. The development of methods to access the enantiomerically pure forms of this compound would open up a vast array of stereoselective applications, particularly in the fields of medicinal chemistry and asymmetric synthesis.

Future research should focus on the development of efficient and scalable methods for the enantioselective synthesis of this compound. This could involve the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. For instance, asymmetric hydrogenation or hydroformylation of a suitable precursor could be explored to set the stereocenter at the 2-position. A practical four-step sequence for synthesizing α,δ-dioxoesters with high enantiomeric excess has been developed, utilizing a regio- and stereoselective Michael addition of a chiral ketimine to ethyl 2-(phenylthio)-2-propenoate as a key step. mdpi.com

Once available, the enantiomerically pure forms of this compound could be used as chiral building blocks in the synthesis of complex molecules. The defined stereochemistry of the starting material would be transferred to the final product, which is crucial for the biological activity of many pharmaceuticals.

Furthermore, the enantiopure compound could be utilized as a chiral ligand for transition metal catalysts or as a chiral derivatizing agent for the determination of the enantiomeric excess of other compounds. The hydroxyl and ester functionalities provide convenient points for coordination to a metal center or for reaction with other molecules.

Table 4 highlights research directions for enantiomerically pure forms.

| Research Area | Methodology | Application | Significance |

| Enantioselective Synthesis | Chiral Catalysis, Enzymatic Resolution | Access to (R)- and (S)-enantiomers | Foundation for stereoselective applications |

| Chiral Building Blocks | Total Synthesis of Natural Products | Synthesis of enantiopure pharmaceuticals | Improved efficacy and reduced side effects of drugs |

| Asymmetric Catalysis | Chiral Ligands, Chiral Auxiliaries | Enantioselective transformations | Development of new asymmetric synthetic methods |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.